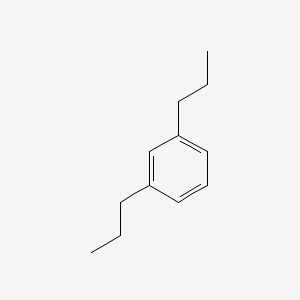

1,3-Dipropylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dipropylbenzene is an alkyl-substituted aromatic compound featuring two linear propyl (-CH₂CH₂CH₃) groups attached to the benzene ring at the 1 and 3 positions. Industrially, such compounds are often intermediates in organic synthesis or solvents, though specific applications for this compound require further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dipropylbenzene can be synthesized through the alkylation of benzene with propylene. This reaction typically requires a Lewis acid catalyst such as aluminum trichloride (AlCl(_{3})). The reaction proceeds as follows:

C6H6+2CH3CH=CH2→C6H4(CH2CH2CH3)2

The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,3-isomer.

Industrial Production Methods

In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The use of solid acid catalysts, such as zeolites, can also enhance the selectivity and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropylbenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

Reduction: Hydrogen gas (H(_{2})) in the presence of a palladium or platinum catalyst is typically used.

Substitution: Reagents such as bromine (Br({3})) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Propylbenzoic acids or propylbenzophenones.

Reduction: Cyclohexane derivatives.

Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

1,3-Dipropylbenzene is utilized across various scientific domains:

Chemistry

- Precursor for Synthesis : It serves as a building block for synthesizing more complex aromatic compounds and polymers. Its unique substitution pattern allows for selective reactions in electrophilic aromatic substitution processes.

Biology

- Biological Interaction Studies : Research has focused on the interactions of aromatic hydrocarbons with biological systems, particularly their effects on cellular processes and potential toxicity.

Medicine

- Pharmacological Research : Investigations into the compound’s pharmacological properties are ongoing, with potential applications in drug synthesis and development.

Industry

- Solvent and Intermediate : It is used as a solvent in various chemical processes and as an intermediate in the production of other chemicals, including fragrances and specialty chemicals.

Case Study 1: Aromatic Hydrocarbon Toxicity

A study investigated the toxicological effects of various aromatic hydrocarbons, including this compound, on human cell lines. Results indicated that exposure could lead to cytotoxic effects, emphasizing the need for safety assessments in industrial applications .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of gasoline formulations containing this compound highlighted its role in air quality degradation. The compound was identified as a contributor to volatile organic compounds (VOCs) that affect atmospheric conditions .

Mechanism of Action

The mechanism by which 1,3-dipropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the propyl groups can influence the reactivity of the benzene ring by donating electron density through inductive and hyperconjugative effects. This can make the ring more reactive towards electrophiles.

Comparison with Similar Compounds

Comparison with Positional Isomers

Structural and Chemical Differences

1,3-Dipropylbenzene is a positional isomer of 1,2- and 1,4-dipropylbenzene. Key distinctions arise from the spatial arrangement of substituents:

- Reactivity: The asymmetric ESP of 1,2-dipropylbenzene (negative center, positive H atoms) weakens its binding with gas molecules compared to polar compounds like hexafluoroisopropanol (HFIP) .

Comparison with Other Alkylbenzenes

Diisopropylbenzenes

Branching in substituents (isopropyl vs. linear propyl) alters physicochemical properties:

- Safety : Diisopropylbenzenes require stringent handling (e.g., PPE, ventilation) due to flammability and toxicity risks . Similar precautions likely apply to dipropylbenzenes.

Dimethylbenzenes (Xylenes)

Shorter alkyl chains (methyl groups) reduce molecular weight and boiling points compared to dipropylbenzenes:

| Compound | 1,3-Dimethylbenzene (m-Xylene) | This compound |

|---|---|---|

| CAS Number | 108-38-3 | Not explicitly listed |

| Molecular Formula | C₈H₁₀ | C₁₂H₁₈ |

| Boiling Point | ~139°C | Higher (inferred) |

- Applications : Xylenes are widely used as solvents, whereas dipropylbenzenes may serve as specialty solvents or intermediates in polymer synthesis.

Catalytic and Industrial Considerations

The use of AlCl₃ in benzene alkylation promotes ternary complex formation, leading to isomer diversity and side reactions. For example, this compound may form alongside 1,2- and 1,4-isomers, with catalyst activity decreasing over time due to byproduct accumulation .

Biological Activity

1,3-Dipropylbenzene (C12H18), also known as m-dipropylbenzene, is an aromatic hydrocarbon with notable structural features and potential biological activities. This article provides an overview of its biological properties, including toxicity, enzyme inhibition, and other relevant findings from various studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C12H18 and a molecular weight of approximately 162.27 g/mol. The structure consists of a benzene ring substituted at the 1 and 3 positions with propyl groups. This arrangement contributes to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H18 |

| Molecular Weight | 162.27132 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCc1cccc(CCC)c1 |

Toxicity and Safety

Research indicates that this compound exhibits low acute toxicity in mammals. However, like many hydrocarbons, it may pose risks upon prolonged exposure. The Environmental Protection Agency (EPA) has provided guidelines for its safe handling due to potential health hazards associated with inhalation or skin contact .

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibition potential of various substituted benzene derivatives, including this compound. Notably, investigations into its effects on α-amylase activity have shown promising results:

- α-Amylase Inhibition : In vitro studies demonstrated that certain derivatives of dipropylbenzene can inhibit α-amylase activity, which is crucial for carbohydrate metabolism. While specific data for this compound is limited, related compounds have shown significant inhibitory effects .

Case Studies and Research Findings

Several case studies have evaluated the biological activities of aromatic hydrocarbons similar to this compound. Here are some notable findings:

- Methemoglobin Formation : Some studies suggest that related compounds may induce methemoglobinemia in exposed subjects. This condition occurs when hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity .

- Aquatic Toxicity : Research has indicated that certain dipropylbenzenes exhibit moderate toxicity to aquatic organisms. For example, acute exposure tests reveal varying degrees of toxicity across different species, highlighting the compound's environmental impact .

Summary of Findings

The biological activity of this compound remains an area of active research. While it shows potential in enzyme inhibition and presents certain toxicological concerns, comprehensive studies are still needed to fully elucidate its mechanisms of action and safety profiles.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,3-Dipropylbenzene, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves Friedel-Crafts alkylation of benzene with 1-chloropropane or via catalytic alkylation using propene. Key steps include:

Catalyst selection : Aluminum chloride (AlCl₃) is commonly used, but alternative catalysts like FeCl₃ may reduce side reactions .

Solvent optimization : Reactions in non-polar solvents (e.g., dichloromethane) improve selectivity for the 1,3-isomer over the 1,2- or 1,4-isomers .

Temperature control : Maintaining 40–60°C minimizes polyalkylation byproducts .

- Validation : Purity is confirmed via GC-MS and NMR spectroscopy, with comparative retention indices and spectral libraries (e.g., NIST Chemistry WebBook) .

Q. How can researchers distinguish this compound from structural isomers during characterization?

- Answer : Use a combination of:

NMR spectroscopy : The aromatic proton splitting pattern in ¹H NMR (e.g., a singlet for symmetry in 1,3-substitution vs. doublets in 1,2/1,4 isomers) .

Mass spectrometry : Fragmentation patterns differ due to alkyl chain positioning.

Chromatographic retention times : Reverse-phase HPLC with C18 columns separates isomers based on polarity differences .

Advanced Research Questions

Q. What experimental design strategies optimize this compound synthesis for high regioselectivity?

- Answer : Employ Design of Experiments (DoE) to evaluate variables:

Catalyst loading : Higher AlCl₃ concentrations (10–15 mol%) favor monoalkylation but risk side reactions .

Stoichiometry : A 2:1 propyl halide-to-benzene ratio minimizes di- or tri-substituted products .

Inert atmosphere : Nitrogen or argon prevents catalyst deactivation (e.g., AlCl₃ hydrolysis) .

- Contradiction note : Some studies report FeCl₃ as a greener catalyst but with lower yields (60–70% vs. AlCl₃’s 85–90%) .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?

- Answer :

Source evaluation : Prioritize data from NIST Standard Reference Database 69, which uses calibrated combustion calorimetry .

Error analysis : Discrepancies may arise from impurities in samples; cross-validate via differential scanning calorimetry (DSC) .

Computational validation : Compare experimental ΔfH° with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to identify outliers .

Q. What advanced applications of this compound are emerging in materials science?

- Answer :

Liquid crystal precursors : Its rigid aromatic core and flexible alkyl chains enable mesophase formation in nematic liquid crystals .

Polymer additives : Acts as a plasticizer in polyvinyl chloride (PVC) due to low volatility and high thermal stability .

Supramolecular hosts : Functionalized derivatives form inclusion complexes with fullerenes .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

- Answer :

Photolysis studies : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; monitor via HPLC-MS for hydroxylated byproducts .

Biodegradation assays : Use soil microbiota or activated sludge models (OECD 301B) to measure half-life under aerobic conditions .

Computational modeling : Predict persistence using EPI Suite’s BIOWIN models .

Q. Contradiction Analysis in Published Data

Q. How can researchers reconcile conflicting reports on this compound’s reactivity in electrophilic substitution?

- Answer :

Contextualize reaction conditions : Nitration yields vary with mixed acid (HNO₃/H₂SO₄) ratios; higher acidity favors para-directing effects despite meta-substitution .

Side-reaction profiling : Byproducts like 1,3,5-tripropylbenzene may form under prolonged reaction times, skewing selectivity data .

Cross-study validation : Replicate key experiments using standardized protocols (e.g., ACS guidelines) to isolate variables .

Properties

CAS No. |

17171-72-1 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,3-dipropylbenzene |

InChI |

InChI=1S/C12H18/c1-3-6-11-8-5-9-12(10-11)7-4-2/h5,8-10H,3-4,6-7H2,1-2H3 |

InChI Key |

GWTBXGSNWKXTPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.